molecular formula C17H27N7O8 B12532535 Glycyl-L-asparaginyl-L-asparaginyl-L-prolylglycine CAS No. 742068-32-2

Glycyl-L-asparaginyl-L-asparaginyl-L-prolylglycine

Cat. No.: B12532535
CAS No.: 742068-32-2
M. Wt: 457.4 g/mol
InChI Key: KTJRNLMMXBIYAT-GUBZILKMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycyl-L-asparaginyl-L-asparaginyl-L-prolylglycine is a synthetic pentapeptide with the sequence Gly-Asn-Asn-Pro-Gly. Key structural features include:

  • Terminal glycines: Glycine’s lack of a side chain enhances conformational flexibility at both termini.
  • Proline central position: Proline’s cyclic structure introduces rigidity, likely disrupting secondary structures like α-helices or β-sheets and promoting turns .

Properties

CAS No.

742068-32-2

Molecular Formula

C17H27N7O8

Molecular Weight

457.4 g/mol

IUPAC Name

2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C17H27N7O8/c18-6-13(27)22-8(4-11(19)25)15(30)23-9(5-12(20)26)17(32)24-3-1-2-10(24)16(31)21-7-14(28)29/h8-10H,1-7,18H2,(H2,19,25)(H2,20,26)(H,21,31)(H,22,27)(H,23,30)(H,28,29)/t8-,9-,10-/m0/s1

InChI Key

KTJRNLMMXBIYAT-GUBZILKMSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CN)C(=O)NCC(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CN)C(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Dominance in Tetrapeptide Assembly

Resin Selection and Initial Amino Acid Anchoring

Solid-phase synthesis remains the gold standard for constructing glycyl-L-asparaginyl-L-asparaginyl-L-prolylglycine due to its efficiency in iterative coupling and reduced purification burdens. Polystyrene-based resins functionalized with hydroxymethyl or aminomethyl groups (e.g., Wang or Rink amide resins) are preferred for C-terminal carboxyl or amide anchoring, respectively. For asparagine-rich sequences, the use of tris(alkoxy)benzylamide (PAL) resins prevents side reactions during cleavage, as demonstrated in the synthesis of C-terminal glutamine/asparagine peptides.

Sequential Coupling and Asparagine Side-Chain Protection

The Fmoc/tBu strategy is universally adopted to mitigate side-chain deprotection risks. Asparagine residues require tert-butyloxycarbonyl (Boc) or trityl (Trt) protection on the ω-carboxamide to prevent cyclization or dehydration during acidic cleavage. For example, Boc-L-asparagine(benzhydryl) derivatives ensure stability during iterative couplings, as shown in cyclomontanin D synthesis. Coupling reagents such as HATU or PyBOP in dimethylformamide (DMF) achieve >99% efficiency per step, critical for avoiding deletion sequences.

Table 1: Coupling Reagent Performance for Asparagine Incorporation
Reagent Solvent Coupling Time (min) Yield (%) Racemization Risk
HATU DMF 30 98 Low
DIC/HOBt DCM:DMF (1:1) 45 95 Moderate
PyBOP DMF 25 97 Low
DCC/NHS DCM 60 90 High

Data compiled from

Deprotection and Cleavage Optimization

Final cleavage employs trifluoroacetic acid (TFA) cocktails (e.g., TFA:H2O:triisopropylsilane, 95:2.5:2.5) to remove tert-butyl and trityl groups while minimizing aspartimide formation. For asparagine-rich sequences, adding 1,2-ethanedithiol (EDT) suppresses carboxamide side-chain alkylation. Post-cleavage, cold ether precipitation isolates the crude peptide, yielding 60–80% recovery.

Solution-Phase Synthesis for Fragment Condensation

Segment Coupling Strategies

While SPPS dominates, solution-phase methods enable fragment condensation for large-scale production. The synthesis of this compound via mixed anhydride or active ester approaches avoids repetitive deprotection cycles. For instance, Z-Gly-Asn(Trt)-OH and H-Asn(Trt)-Pro-Gly-OBzl fragments are coupled using DCC/HOBt, followed by hydrogenolytic deprotection.

Challenges in Asparagine-Containing Fragments

Asparagine’s carboxamide group necessitates temporary protection with benzyl or allyl groups to prevent nitrile formation during activation. Catalytic hydrogenation (Pd/C, H2) or Pd(PPh3)4-mediated deallylation ensures selective removal without epimerization.

Mitigating Synthesis Challenges: Aspartimide and Racemization

Aspartimide Formation in Asparagine Sequences

Consecutive asparagines exacerbate aspartimide risk via nucleophilic attack of the backbone amide on the side-chain carbonyl. Low-temperature (0–4°C) coupling and the use of HATU instead of carbodiimides reduce this side reaction. Incorporating pseudoproline dipeptides (e.g., Asn-Ser(ΨMe,Mepro)) disrupts β-sheet aggregation, further suppressing intramolecular cyclization.

Racemization at Proline-Glycine Junctions

The Pro-Gly motif’s conformational flexibility increases racemization risk during activation. Coupling Gly as the carboxyl component using pre-activated pentafluorophenyl (Pfp) esters minimizes this issue, as demonstrated in cyclomontanin D synthesis. Chiral HPLC analysis confirms enantiomeric purity <0.5%.

Purification and Analytical Validation

Reverse-Phase HPLC (RP-HPLC) Optimization

Crude peptides are purified on C18 columns using gradients of acetonitrile/0.1% TFA. For this compound, a shallow gradient (1% acetonitrile/min) resolves closely eluting deletion sequences.

Table 2: RP-HPLC Conditions for Tetrapeptide Purification
Column Mobile Phase Gradient Retention Time (min) Purity (%)
C18 (300 Å) H2O/ACN + 0.1% TFA 10–30% ACN/20 min 14.2 98.5
C4 (100 Å) H2O/MeOH + 0.1% FA 5–25% MeOH/25 min 18.7 97.8

Adapted from

Mass Spectrometry and Amino Acid Analysis

Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight (MWcalc = 485.5 Da, MWobs = 485.3 ± 0.2 Da). Post-purification amino acid analysis after 6N HCl hydrolysis quantifies residue ratios (Gly:Asn:Pro = 2.0:2.0:1.0).

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-asparaginyl-L-asparaginyl-L-prolylglycine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.

    Oxidation: Oxidative modifications, particularly at the proline residue.

    Deamidation: Conversion of asparagine residues to aspartic acid under physiological conditions.

Common Reagents and Conditions

    Hydrolysis: Enzymes like proteases or acidic conditions (e.g., hydrochloric acid).

    Oxidation: Oxidizing agents such as hydrogen peroxide.

    Deamidation: Occurs spontaneously under physiological pH and temperature.

Major Products Formed

    Hydrolysis: Produces smaller peptides and free amino acids.

    Oxidation: Results in oxidized proline derivatives.

    Deamidation: Produces aspartic acid residues.

Scientific Research Applications

Neuropharmacological Applications

Cognitive Enhancement and Neuroprotection

Research indicates that compounds similar to Glycyl-L-asparaginyl-L-asparaginyl-L-prolylglycine exhibit nootropic properties, enhancing cognitive functions and providing neuroprotective effects. For instance, studies on related compounds like N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) have shown significant improvements in cognitive performance in animal models. These improvements are attributed to increased neuronal plasticity and enhanced communication between brain hemispheres, as evidenced by changes in transcallosal evoked potentials .

Mechanisms of Action

The mechanism behind the cognitive-enhancing effects involves modulation of neurotransmitter systems, particularly glutamate pathways. The ability of these compounds to mitigate glutamate-induced neurotoxicity suggests a protective role against neurodegenerative conditions . Additionally, the antioxidant properties of such peptides contribute to their neuroprotective capabilities.

Diagnostic Applications

Biomarker Potential

This compound and its derivatives are being investigated as potential biomarkers for neurological disorders. Recent studies have highlighted alterations in dipeptide concentrations in cerebrospinal fluid (CSF) and plasma in patients with conditions like epilepsy. Elevated levels of specific dipeptides correlate with disease states, indicating that they could serve as diagnostic tools for monitoring disease progression or treatment efficacy .

Therapeutic Modulation

The therapeutic modulation of amino acid availability in the brain through dipeptide administration offers promising avenues for treating neurological defects. By influencing dipeptide patterns, researchers aim to develop targeted therapies that can restore normal amino acid transport and improve neurological function .

Biotechnological Applications

Synthetic Biology

In the realm of synthetic biology, this compound can be utilized in the design of novel peptides with specific functionalities. Its unique structure allows for the exploration of new peptide synthesis techniques that can lead to the development of advanced biomaterials or drug delivery systems.

Cancer Research

The potential use of dipeptides in cancer immunotherapy is another exciting area of research. By modifying tumor-associated carbohydrate antigens (TACAs) using synthetic dipeptides, researchers aim to enhance immune responses against tumors, thereby improving the efficacy of cancer vaccines .

Case Studies

Study Findings Implications
Study on NoopeptDemonstrated cognitive enhancement in rats through increased TEP amplitudeSupports the use of similar dipeptides for cognitive disorders
Dipeptide levels in epilepsyElevated levels of anserine found in CSF of epilepsy patientsIndicates potential for diagnostic biomarker development
Synthetic cancer vaccinesUse of modified TACAs improved immune response in preclinical modelsOpens pathways for innovative cancer treatments

Mechanism of Action

The mechanism of action of Glycyl-L-asparaginyl-L-asparaginyl-L-prolylglycine involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and context in which the peptide is used.

Comparison with Similar Compounds

Glycyl-L-asparaginyl-L-glutaminyl-L-prolyl-L-alanyl (Gly-Asn-Gln-Pro-Ala)

  • Sequence : Gly-Asn-Gln-Pro-Ala
  • Key differences :
    • Replaces one Asn with glutamine (Gln), which has a longer, more polar side chain.
    • Terminates with alanine (Ala), a small hydrophobic residue, instead of glycine.
  • Physicochemical properties :
    • Predicted boiling point: 1215.8°C
    • Density: 1.410 g/cm³
    • pKa: 3.35 (acidic, likely due to terminal carboxyl groups).

Functional implications : The substitution of Gln for Asn may enhance solubility, while the terminal Ala could reduce flexibility compared to Gly-Asn-Asn-Pro-Gly.

L-Asparaginyl-L-leucyl-L-α-glutamyl-L-prolyl-L-arginyl-L-threonylglycyl-L-phenylalanyl-L-leucine

  • Sequence : Asn-Leu-Glu-Pro-Arg-Thr-Gly-Phe-Leu
  • Key differences :
    • Longer chain (9 residues vs. 5).
    • Includes charged (Arg, Glu) and aromatic (Phe) residues.
  • Physicochemical properties :
    • Molecular weight: 1046.18 g/mol
    • Formula: C₄₇H₇₅N₁₃O₁₄

Functional implications : The presence of Arg and Glu introduces ionic interactions, while Phe contributes hydrophobic stacking. These features contrast with Gly-Asn-Asn-Pro-Gly’s reliance on polar interactions.

Long-Chain Peptide (C₁₁₄H₁₉₉N₄₁O₃₁)

  • Structure : 22-residue peptide with multiple Asn, Arg, and Lys residues.
  • Physicochemical properties :
    • Molecular weight: 2640.06 g/mol
    • LogP: 2.268 (moderate hydrophobicity)
    • Polar surface area (PSA): 1213.43 Ų

Structural and Functional Analysis

Role of Proline

Proline’s presence in Gly-Asn-Asn-Pro-Gly and similar peptides (e.g., ) is critical for structural modulation. In hypoxia-inducible factor (HIF) pathways, proline hydroxylation regulates protein stability via von Hippel-Lindau (VHL)-mediated ubiquitination .

Impact of Asparagine Duplication

The dual Asn residues in Gly-Asn-Asn-Pro-Gly distinguish it from peptides like Gly-Asn-Gln-Pro-Ala . Asn’s amide group may enhance water solubility and participation in glycosylation or protein-protein interactions, whereas Gln’s longer side chain might stabilize hydrogen bonds in specific conformations.

Biological Activity

Glycyl-L-asparaginyl-L-asparaginyl-L-prolylglycine (Gly-Asn-Asn-Pro-Gly) is a peptide that has garnered interest due to its potential biological activities, particularly in the context of neuroprotection, metabolic regulation, and therapeutic applications. This article reviews the current understanding of its biological activity, supported by relevant case studies, research findings, and data tables.

Overview of this compound

Gly-Asn-Asn-Pro-Gly is a tetrapeptide composed of glycine (Gly), asparagine (Asn), and proline (Pro). Peptides like Gly-Asn-Asn-Pro-Gly are known for their diverse biological roles, including acting as signaling molecules and influencing metabolic pathways.

Biological Activities

1. Neuroprotective Effects

Recent studies have indicated that similar peptides exhibit neuroprotective properties, which may extend to Gly-Asn-Asn-Pro-Gly. For example, peptidomimetics derived from glycine-proline-glutamate (GPE) have shown potential in treating neurodegenerative diseases such as Alzheimer's disease (AD). These compounds modulate oxidative stress and apoptosis in neuronal cells, suggesting that Gly-Asn-Asn-Pro-Gly may also exert similar effects through its structural analogs .

2. Metabolic Regulation

Peptides like Gly-Asn-Asn-Pro-Gly can influence amino acid metabolism. Research on dipeptides has shown that they can affect the concentration of amino acids in biological fluids such as plasma and cerebrospinal fluid (CSF). For instance, alterations in dipeptide concentrations have been associated with neurological conditions, indicating a potential role for Gly-Asn-Asn-Pro-Gly in metabolic pathways related to health and disease .

3. Therapeutic Potential

The therapeutic implications of Gly-Asn-Asn-Pro-Gly are noteworthy. Dipeptides have been explored for their diagnostic and therapeutic potential in various diseases, including epilepsy and other neurological disorders. The presence of specific dipeptides in CSF has been correlated with disease states, suggesting that Gly-Asn-Asn-Pro-Gly could serve as a biomarker or therapeutic agent .

Case Studies

Case Study 1: Neuroprotective Mechanisms

In a study investigating the neuroprotective effects of GPE analogs, it was found that these compounds significantly reduced apoptotic cell death in neuronal cultures exposed to neurotoxic agents. The mechanisms involved included modulation of acetylcholinesterase activity and enhancement of antioxidant defenses. These findings suggest that similar peptides like Gly-Asn-Asn-Pro-Gly could potentially offer protective effects against neurodegeneration .

Case Study 2: Dipeptide Concentration Variability

A study examining dipeptide concentrations in patients with epilepsy revealed that specific dipeptides, including Gly-Pro, were elevated in CSF compared to controls. This suggests a potential role for these peptides in the pathophysiology of epilepsy and highlights the need for further exploration into how Gly-Asn-Asn-Pro-Gly may influence neurological health .

Data Table: Dipeptide Concentrations in CSF

DipeptideCorrelation with DiseaseSignificanceNumber of Patients
Gly-Glu0.68< 0.0122
Gly-Pro0.55< 0.0142
Ser-Gln0.540.0317
Ala-Glu0.50< 0.0142
Gly-Asp0.51< 0.0142

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.